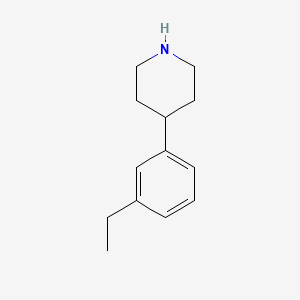

4-(3-Ethylphenyl)piperidine

Übersicht

Beschreibung

4-(3-Ethylphenyl)piperidine is a derivative of phenylpiperidines, which are chemical compounds with a phenyl moiety directly attached to piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . One method of synthesis involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .Molecular Structure Analysis

The molecular structure of this compound hydrochloride is represented by the Inchi Code: 1S/C13H19N.ClH/c1-2-11-4-3-5-13 (10-11)12-6-8-14-9-7-12;/h3-5,10,12,14H,2,6-9H2,1H3;1H .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibitors

- 4-(3-Ethylphenyl)piperidine derivatives exhibit potent anti-acetylcholinesterase (anti-AChE) activity. This property is significant in the development of drugs targeting neurodegenerative diseases like Alzheimer's. The introduction of certain groups into the compound enhances its anti-AChE activity, making it a focus of research in medicinal chemistry (Sugimoto et al., 1992).

Gastric Antisecretory Agents

- Certain derivatives of this compound, such as 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, have been investigated for their potential as non-anticholinergic gastric antisecretory drugs. These compounds could be beneficial in treating peptic ulcer disease (Scott et al., 1983).

Aromatase Inhibitors for Cancer Treatment

- Derivatives of this compound have shown effectiveness as inhibitors of estrogen biosynthesis, which is crucial for the treatment of hormone-dependent breast cancer. Their ability to inhibit aromatase, an enzyme involved in estrogen synthesis, makes them valuable in cancer research (Hartmann & Batzl, 1986).

Opioid Receptor Antagonists

- Research into the bioactive conformation of certain this compound derivatives, particularly those acting as mu-opioid receptor antagonists, is ongoing. This research is essential for understanding how these compounds can be used in treating opioid addiction and managing pain (Le Bourdonnec et al., 2006).

Monoamine Transporters in Neurological Disorders

- Piperidine-based molecules, including this compound derivatives, are being explored for their interactions with dopamine, serotonin, and norepinephrine transporters. These studies have implications for treating various neurological disorders like depression and attention deficit hyperactivity disorder (Kharkar et al., 2009).

Antioxidants in Polymer Science

- In the field of polymer science, derivatives of this compound have been synthesized and tested for their performance as antioxidants in polypropylene copolymers. These studies contribute to the development of materials with improved thermal and oxidative stability (Desai et al., 2004).

Antihypertensive Agents

- Piperidine derivatives with quinazoline rings, related to this compound, have been prepared and tested for their antihypertensive activity. Such compounds could offer new therapeutic options for hypertension management (Takai et al., 1986).

Zukünftige Richtungen

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future direction in this field could involve the discovery of new synthesis methods and the exploration of their potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-(3-ethylphenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-11-4-3-5-13(10-11)12-6-8-14-9-7-12/h3-5,10,12,14H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAVYOSGASBTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3281783.png)

![[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3281790.png)

![5-(Benzyloxy)-1H-benzo[d]imidazole](/img/structure/B3281792.png)

![3,4-Dimethyl-1-(pyridin-2-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B3281820.png)